molecular formula C21H25N3O3 B4741430 7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4741430
M. Wt: 367.4 g/mol
InChI Key: UBHQBQZLLYEXMI-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrrolidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methyl-2-aminobenzamide, followed by cyclization and subsequent introduction of the pyrrolidine ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinazolinone analogs.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinazolinone derivatives with various functional groups.

    Reduction: Reduced quinazolinone analogs.

    Substitution: Substituted quinazolinone compounds with different nucleophiles.

Scientific Research Applications

7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to bind selectively to certain proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.

    Pyrrolidine-containing compounds: Molecules that include a pyrrolidine ring but differ in other structural aspects.

    Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group but varying in other parts of the molecule.

Uniqueness

7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its combination of structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

7-(2,4-dimethoxyphenyl)-4-methyl-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-20-17(23-21(22-13)24-8-4-5-9-24)10-14(11-18(20)25)16-7-6-15(26-2)12-19(16)27-3/h6-7,12,14H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHQBQZLLYEXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
7-(2,4-dimethoxyphenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

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